molecular formula C16H16N6S B287565 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287565
M. Wt: 324.4 g/mol
InChI Key: IJGAPYKAQRSZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPTT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to interact with various proteins and enzymes in the body, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its versatility in various fields, as it can be used as a building block for the synthesis of various functional materials. However, one of the limitations of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in common solvents, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with improved properties for use in organic electronics. Another area of interest is the investigation of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with proteins and enzymes in the body.

Synthesis Methods

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a multistep reaction process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with 2-methylbenzyl isothiocyanate, followed by the reaction with triethyl orthoformate and triphosgene. The final product is obtained after the reaction with 4-aminobenzenesulfonamide.

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of various functional materials, such as organic semiconductors and liquid crystals. In organic electronics, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a component in the development of organic light-emitting diodes and organic photovoltaics.

properties

Product Name

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H16N6S

Molecular Weight

324.4 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N6S/c1-10-6-4-5-7-12(10)9-14-17-18-16-22(14)20-15(23-16)13-8-11(2)19-21(13)3/h4-8H,9H2,1-3H3

InChI Key

IJGAPYKAQRSZLG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=NN4C)C

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=NN4C)C

Origin of Product

United States

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